molecular formula C11H13BrO B1380437 3-(4-Bromophenyl)-2,2-dimethylpropanal CAS No. 1784440-48-7

3-(4-Bromophenyl)-2,2-dimethylpropanal

Cat. No.: B1380437
CAS No.: 1784440-48-7
M. Wt: 241.12 g/mol
InChI Key: NPRNMTYCCXUMFB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2,2-dimethylpropanal (CAS 1784440-48-7) is a high-purity tertiary aliphatic aldehyde of interest in advanced organic synthesis. Its structure, featuring an electron-deficient bromophenyl ring and a sterically hindered aldehyde group, makes it a valuable scaffold in pharmaceutical and materials science research. This compound is specifically recognized for its role in palladium-catalyzed direct C-H bond functionalization studies. For instance, tertiary aldehydes like this one can undergo β-C(sp³)–H arylation using a transient directing group and a 2-pyridone ligand, a key method for creating complex carbon skeletons from simple precursors . The bromine atom also serves as a versatile handle for further cross-coupling reactions, such as Suzuki reactions, allowing for significant structural diversification . Researchers utilize this compound as a key intermediate to develop new synthetic methodologies and to create more complex molecules for biological evaluation. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(4-bromophenyl)-2,2-dimethylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRNMTYCCXUMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2,2-dimethylpropanal typically involves the following steps:

    Bromination: The starting material, 4-bromobenzene, undergoes bromination to introduce the bromine atom at the para position.

    Formylation: The brominated compound is then subjected to formylation to introduce the aldehyde group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and formylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2,2-dimethylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)-2,2-dimethylpropanoic acid.

    Reduction: 3-(4-Bromophenyl)-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-(4-Bromophenyl)-2,2-dimethylpropanal typically involves:

  • Bromination : The starting material, 4-bromobenzene, undergoes bromination to introduce the bromine atom at the para position.
  • Formylation : The brominated compound is subjected to formylation, introducing the aldehyde group and yielding this compound.

Industrial Production

Industrial methods often employ optimized catalysts and reaction conditions to maximize yield and purity during the bromination and formylation processes.

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as oxidation and reduction.

Chemical Reactions

  • Oxidation : Converts the aldehyde group into a carboxylic acid.
  • Reduction : Converts the aldehyde into an alcohol.
  • Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

Biology

The compound is under investigation for its potential biological activity , particularly its interactions with biomolecules. Research suggests it may modulate biological pathways by interacting with enzymes or receptors, making it a candidate for further biological studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties . It serves as a building block for drug development, particularly in creating compounds that might exhibit anti-inflammatory or analgesic effects.

Industry

This compound finds utility in producing specialty chemicals and materials , contributing to various industrial applications where specific chemical properties are required.

A study investigated the interactions of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzyme activities, suggesting potential applications in designing enzyme inhibitors for therapeutic purposes.

Case Study 2: Synthesis of Complex Molecules

Research demonstrated the use of this compound as an intermediate in synthesizing complex organic molecules. The study highlighted its effectiveness in facilitating reactions that led to compounds with significant biological activity.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

3-(3-Fluorophenyl)-2,2-dimethylpropanal

  • Molecular Formula : C₁₁H₁₃FO
  • Molecular Weight : 180.22 g/mol
  • Key Differences :
    • Substitution of bromine with fluorine at the meta position of the phenyl ring.
    • Fluorine’s electron-withdrawing effect is weaker than bromine, altering electronic properties and reactivity.
  • Applications: Limited commercial availability (discontinued as per ), but fluorinated analogs are often explored in medicinal chemistry for enhanced metabolic stability.

3-(4-Ethylphenyl)-2,2-dimethylpropanal

  • Molecular Formula : C₁₃H₁₈O
  • Molecular Weight : 190.28 g/mol
  • Key Differences :
    • Replacement of bromine with an ethyl group at the para position.
    • Ethyl substituent introduces electron-donating effects, increasing lipophilicity.
  • Applications: Widely used as an odorant in antiperspirants (e.g., trade names Florazone, Seawind aldehyde E), imparting floral, aldehydic, and marine notes .

3-(4-Bromophenyl)-2,2-difluoropropanoic Acid

  • Molecular Formula : C₉H₇BrF₂O₂
  • Molecular Weight : 265.05 g/mol
  • Key Differences :
    • Aldehyde group replaced with a carboxylic acid.
    • Additional fluorine atoms at the β-carbon.
  • Applications : Serves as a versatile scaffold in synthetic chemistry due to its dual functionality (carboxylic acid and halogens), enabling diverse derivatization .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent(s) Functional Group Key Applications
3-(4-Bromophenyl)-2,2-dimethylpropanal 241.13 4-Bromo Aldehyde Synthetic intermediate
3-(3-Fluorophenyl)-2,2-dimethylpropanal 180.22 3-Fluoro Aldehyde Discontinued
3-(4-Ethylphenyl)-2,2-dimethylpropanal 190.28 4-Ethyl Aldehyde Fragrance industry
3-(4-Bromophenyl)-2,2-difluoropropanoic Acid 265.05 4-Bromo, 2,2-difluoro Carboxylic Acid Small-molecule synthesis

Commercial and Industrial Relevance

  • 3-(4-Ethylphenyl)-2,2-dimethylpropanal dominates in the fragrance sector due to its low toxicity and stable olfactory profile .

Biological Activity

Overview

3-(4-Bromophenyl)-2,2-dimethylpropanal is an organic compound notable for its potential biological activities. Characterized by a bromine atom attached to a phenyl ring and a dimethylpropanal group, this compound has garnered attention in medicinal chemistry for its possible therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H13BrO
  • CAS Number : 1784440-48-7

The compound is synthesized through a two-step process involving bromination of 4-bromobenzene followed by formylation to introduce the aldehyde group. This synthetic route allows for the production of the compound in a laboratory setting, making it accessible for biological studies .

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the aldehyde functional group are critical for its reactivity and binding affinity. These interactions may modulate various biological pathways, influencing physiological responses .

Antinociceptive Effects

Research indicates that compounds structurally related to this compound exhibit significant antinociceptive properties. For instance, a study on a related compound demonstrated that it was significantly more potent than common analgesics such as aspirin and acetaminophen, suggesting that similar derivatives may also possess noteworthy analgesic effects .

Enzyme Interaction

The compound has been investigated for its ability to interact with specific enzymes. It is hypothesized that it may act as an inhibitor or activator of certain pathways, potentially leading to therapeutic applications in pain management or other areas .

Study on Antinociceptive Activity

A study published in PubMed evaluated the antinociceptive effects of a brominated derivative in various models of nociception in mice. The results showed that the compound elicited dose-dependent analgesic effects through both spinal and supraspinal mechanisms. Notably, it did not involve opioid pathways, indicating a unique mechanism of action .

Synthesis and Applications

Another research effort focused on synthesizing derivatives of this compound using palladium-catalyzed reactions. This study highlighted the versatility of the compound in generating new analogs with potentially enhanced biological activities .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazoleIsoxazole derivativeAntinociceptive activity reported
3-(4-Bromophenyl)propionic acidCarboxylic acid derivativePotential anti-inflammatory properties
3-(4-Bromophenyl)-N,N-dimethylacetamideAmide derivativeInvestigated for neuroprotective effects

This table illustrates how this compound compares to similar compounds in terms of structure and biological activity. The unique combination of functional groups in this compound may confer distinct pharmacological properties that warrant further investigation.

Q & A

Q. What are the standard synthetic routes for 3-(4-Bromophenyl)-2,2-dimethylpropanal, and how can reaction conditions be optimized?

The compound is typically synthesized via catalytic intramolecular arylation or oxidation of precursor alcohols. For example:

  • Oxidation of propanol derivatives : Using pyridinium chlorochromate (PCC) in dichloromethane (DCM) under reflux, followed by silica gel chromatography for purification (Hex:EtOAc = 2:1) .
  • Continuous flow systems : These improve yield (up to 93%) by maintaining precise temperature and reagent stoichiometry, reducing side reactions .
    Key optimization parameters include catalyst loading (e.g., PCC molar ratio), solvent polarity, and reaction time.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR spectroscopy :
    • ¹H NMR : Look for the aldehyde proton signal at δ ~9.7–9.8 ppm (singlet) and dimethyl groups at δ ~1.2 ppm (singlet, 6H). Aromatic protons from the 4-bromophenyl group appear as doublets (δ ~7.3–7.5 ppm, J = 8 Hz) .
    • ¹³C NMR : The aldehyde carbon resonates at δ ~205 ppm, while the quaternary dimethyl carbons appear at δ ~25–30 ppm .
  • Mass spectrometry : Confirm the molecular ion peak at m/z ~254 (C₁₁H₁₃BrO⁺).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction selectivity be improved during the synthesis of this compound derivatives?

  • Substituent effects : Electron-withdrawing groups (e.g., -Br) on the phenyl ring direct electrophilic substitution to specific positions. Use DFT calculations to predict regioselectivity .
  • Catalyst screening : Test Pd/C or Cu-based catalysts for cross-coupling reactions to minimize byproducts .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in substitution reactions .

Q. How should researchers address contradictory data in reported yields for this compound?

  • Variable factors :
    • Purity of starting materials (e.g., 3-(4-Bromophenyl)propionic acid derivatives must be >95% for consistent results) .
    • Chromatography conditions: Adjust eluent ratios (Hex:EtOAc) to improve separation of aldehyde products from alcohols .
  • Reproducibility : Validate methods using continuous flow systems to standardize reaction parameters .

Q. What computational tools are suitable for studying the electronic properties of this compound?

  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes in Alzheimer’s disease) using AutoDock Vina .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to understand reactivity with Gaussian 16 .
  • Crystallography : Compare experimental X-ray data (e.g., bond lengths, angles) with Cambridge Structural Database entries .

Q. How can the compound’s potential bioactivity be evaluated in neurodegenerative disease models?

  • In vitro assays :
    • Measure inhibition of acetylcholinesterase (AChE) using Ellman’s method .
    • Assess anti-inflammatory activity via suppression of LPS-induced NO generation in microglial cells .
  • Structure-activity relationships (SAR) : Modify the dimethyl or bromophenyl groups to correlate structural features with potency .

Q. What challenges arise in resolving stereochemical ambiguities during derivatization?

  • Chiral centers : Use chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol mobile phases to separate enantiomers .
  • Dynamic NMR : Monitor diastereomer interconversion at varying temperatures to assess kinetic stability .

Q. Are there alternative synthetic pathways to avoid hazardous reagents (e.g., PCC)?

  • Green chemistry approaches :
    • Replace PCC with TEMPO/NaClO₂ in aqueous media for alcohol oxidation .
    • Employ biocatalysts (e.g., alcohol dehydrogenases) for enantioselective synthesis .

Q. How can thermal stability and decomposition profiles be characterized?

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for similar aldehydes) .
  • Differential scanning calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Bromophenyl)-2,2-dimethylpropanal
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3-(4-Bromophenyl)-2,2-dimethylpropanal

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